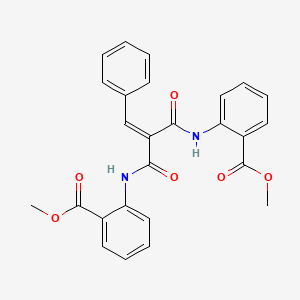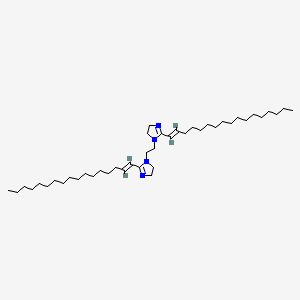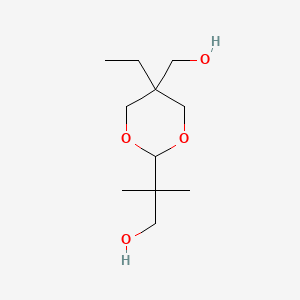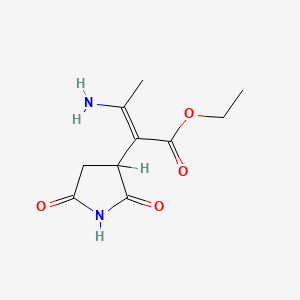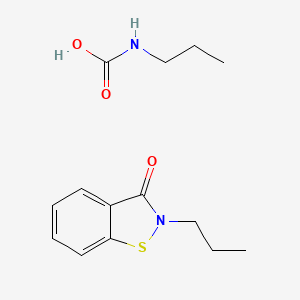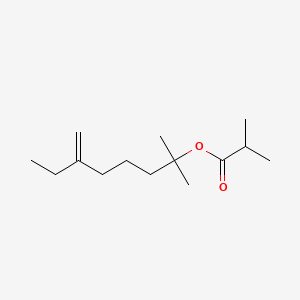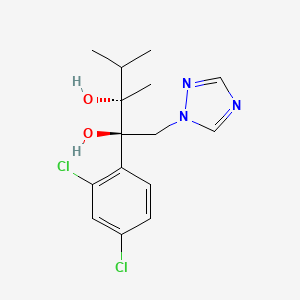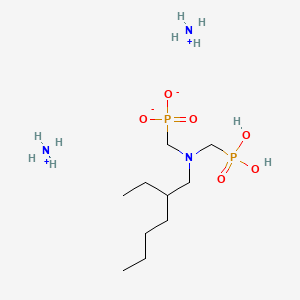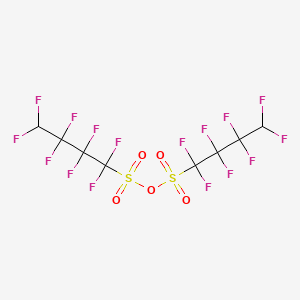
1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid ist eine fluorierte organische Verbindung mit der Summenformel C4H2F8O3S. Diese Verbindung ist bekannt für ihre hohe thermische und chemische Stabilität, was sie zu einem wertvollen Stoff in verschiedenen industriellen Anwendungen macht. Sie ist ein Derivat von Octafluorbutan, bei dem die Wasserstoffatome durch Fluoratome ersetzt sind und eine Sulfonsäureanhydridgruppe enthält.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen: 1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid kann durch Reaktion von Octafluorbutan mit einer Sulfonsäure unter kontrollierten Bedingungen synthetisiert werden. Die typische Herstellung beinhaltet das Mischen von Octafluorbutan und Sulfonsäure in einem bestimmten Verhältnis, gefolgt von der Erwärmung des Gemisches, um die Reaktion zu erleichtern. Nachdem die Reaktion abgeschlossen ist, wird das Gemisch abgekühlt, und das Produkt wird kristallisiert, filtriert und getrocknet, um die endgültige Verbindung zu erhalten .
Industrielle Produktionsverfahren: In industriellen Umgebungen folgt die Produktion von 1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid einem ähnlichen Prozess, jedoch in größerem Maßstab. Die Reaktionsbedingungen werden optimiert, um maximale Ausbeute und Reinheit des Produkts zu gewährleisten. Der Einsatz von fortschrittlicher Ausrüstung und Techniken hilft dabei, die gewünschten Reaktionsbedingungen und die effiziente Trennung des Produkts vom Reaktionsgemisch zu gewährleisten.
Analyse Chemischer Reaktionen
Reaktionstypen: 1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid unterliegt verschiedenen chemischen Reaktionen, darunter:
Substitutionsreaktionen: Die Verbindung kann an nukleophilen Substitutionsreaktionen teilnehmen, bei denen die Sulfonsäureanhydridgruppe durch andere Nukleophile ersetzt wird.
Hydrolyse: Die Sulfonsäureanhydridgruppe kann hydrolysiert werden, um die entsprechende Sulfonsäure zu bilden.
Oxidation und Reduktion: Während das fluorierte Rückgrat sehr stabil ist, kann die Sulfonsäureanhydridgruppe unter bestimmten Bedingungen Oxidations- und Reduktionsreaktionen eingehen.
Häufige Reagenzien und Bedingungen:
Nukleophile: Häufige Nukleophile, die in Substitutionsreaktionen verwendet werden, sind Amine, Alkohole und Thiole.
Hydrolysebedingungen: Hydrolyse erfordert typischerweise das Vorhandensein von Wasser oder wässrigen Lösungen unter sauren oder basischen Bedingungen.
Oxidations- und Reduktionsmittel: Spezifische Oxidationsmittel (z. B. Wasserstoffperoxid) und Reduktionsmittel (z. B. Natriumborhydrid) werden je nach der gewünschten Reaktion verwendet.
Hauptprodukte:
Substitutionsprodukte: Abhängig vom Nukleophil können verschiedene substituierte Derivate der Verbindung gebildet werden.
Hydrolyseprodukte: Das Hauptprodukt der Hydrolyse ist die entsprechende Sulfonsäure.
Oxidations- und Reduktionsprodukte: Diese Reaktionen ergeben unterschiedliche Oxidationsstufen der Sulfonsäuregruppe.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Reagenz in der organischen Synthese verwendet, insbesondere bei der Herstellung fluorierter Verbindungen.
Biologie: Die Stabilität und Reaktivität der Verbindung machen sie nützlich in biochemischen Studien und als Markierungsmittel in biologischen Assays.
Medizin: Es laufen Forschungen, um das potenzielle Einsatzgebiet in der Arzneimittelentwicklung und in Abgabesystemen zu untersuchen.
5. Wirkmechanismus
Der Wirkmechanismus von 1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid beinhaltet seine Reaktivität mit verschiedenen Nukleophilen und seine Fähigkeit zur Hydrolyse. Die Sulfonsäureanhydridgruppe ist sehr reaktiv und ermöglicht die Bildung stabiler Bindungen mit Nukleophilen, was zur Bildung von Substitutionsprodukten führt. Das fluorierte Rückgrat sorgt für thermische und chemische Stabilität, wodurch die Verbindung unter rauen Bedingungen resistent gegen Abbau ist.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,4,4-Octafluorobutane-1-sulphonic anhydride involves its reactivity with various nucleophiles and its ability to undergo hydrolysis. The sulfonic anhydride group is highly reactive, allowing it to form stable bonds with nucleophiles, leading to the formation of substituted products. The fluorinated backbone provides thermal and chemical stability, making the compound resistant to degradation under harsh conditions.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen:
1,1,1,2,2,3,3,4-Octafluorbutan: Diese Verbindung ist in der Struktur ähnlich, fehlt aber der Sulfonsäureanhydridgruppe.
1H,4H-Octafluorbutan: Ein weiteres fluoriertes Butanderivat mit unterschiedlichen Wasserstoff- und Fluoratomanordnungen.
1H,4H-Perfluorbutan: Eine vollständig fluorierte Butanverbindung ohne zusätzliche funktionelle Gruppen.
Einzigartigkeit: 1,1,2,2,3,3,4,4-Octafluorbutansulfonsäureanhydrid ist durch das Vorhandensein der Sulfonsäureanhydridgruppe einzigartig, die unterschiedliche Reaktivität und funktionelle Eigenschaften verleiht. Dies macht es besonders wertvoll in Anwendungen, die hohe Stabilität und spezifische Reaktivität erfordern.
Eigenschaften
CAS-Nummer |
93894-55-4 |
|---|---|
Molekularformel |
C8H2F16O5S2 |
Molekulargewicht |
546.2 g/mol |
IUPAC-Name |
1,1,2,2,3,3,4,4-octafluorobutylsulfonyl 1,1,2,2,3,3,4,4-octafluorobutane-1-sulfonate |
InChI |
InChI=1S/C8H2F16O5S2/c9-1(10)3(13,14)5(17,18)7(21,22)30(25,26)29-31(27,28)8(23,24)6(19,20)4(15,16)2(11)12/h1-2H |
InChI-Schlüssel |
PKXOFTHSSGMAGM-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(C(C(F)(F)S(=O)(=O)OS(=O)(=O)C(C(C(C(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(2S)-2-[[(1S)-1-carboxy-5-[[(2S)-2-[[4-[[[(2S)-4-carboxy-2-[[(2S)-4-carboxy-2-[(6-(18F)fluoranylpyridine-3-carbonyl)amino]butanoyl]amino]butanoyl]amino]methyl]benzoyl]amino]-3-naphthalen-2-ylpropanoyl]amino]pentyl]carbamoylamino]pentanedioic acid](/img/structure/B12676212.png)
![[S-(E)]-3,7-dimethyl-6-octenyl 2-methyl-2-butenoate](/img/structure/B12676215.png)
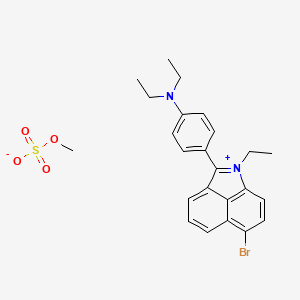
![1-(6-Methyl-2-pyridyl)-1h,3h-pyrido[1,2-c][1,3]oxazine](/img/structure/B12676227.png)
